Hernandezine
Description
This compound has been reported in Thalictrum alpinum, Thalictrum foetidum, and other organisms with data available.
from Thalictrum glandulosissimum; structure given in first source; RN given refers to (1beta)-isomer; RN for cpd without isomeric designation not avail 3/91
Properties
IUPAC Name |
(1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZMQNZACIFDBL-KYJUHHDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216926 | |
| Record name | Hernandezine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6681-13-6 | |
| Record name | (4aS,16aS)-3,4,4a,5,16a,17,18,19-Octahydro-12,20,21,22,26-pentamethoxy-4,17-dimethyl-16H-1,24:6,9-dietheno-11,15-metheno-2H-pyrido[2′,3′:17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6681-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hernandezine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006681136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hernandezine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HERNANDEZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPH24MXX7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Activity of Hernandezine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hernandezine, a bisbenzylisoquinoline alkaloid with significant potential in oncological research. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, presented in a format tailored for scientific and drug development applications.
Chemical Identity and Structure
This compound is a complex tetrahydroquinoline alkaloid belonging to the bisbenzylisoquinoline class.[1] It is a natural product that has been isolated from plants of the Thalictrum genus, particularly Thalictrum glandulosissimum, a plant utilized in traditional Chinese medicine.[2][3][4] The core structure of this compound consists of two benzyl-tetrahydroquinoline units linked by ether groups.[5]
The definitive chemical structure is presented below:
Chemical Formula: C₃₉H₄₄N₂O₇[5]
IUPAC Name: (1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaene[5]
SMILES (Isomeric): CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC[3][5]
While the structure has been elucidated, specific primary ¹H-NMR, ¹³C-NMR, and single-crystal X-ray diffraction data for this compound were not available in the surveyed literature. Such data are foundational for absolute structural confirmation and are typically found in specialized natural product chemistry publications.
Physicochemical and Quantitative Data
The known physicochemical properties and biological activity data for this compound are summarized in the tables below for ease of reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 652.8 g/mol | [5][6] |
| CAS Number | 6681-13-6 | [1][5][7] |
| Physical Form | Powder | [7] |
| Melting Point | 156-157 °C | [7] |
| Optical Activity | [α]D +216° (c=1, chloroform) | [7] |
| XLogP3 | 6.4 | [5][6][8] |
| Topological Polar Surface Area | 71.1 Ų | [3][5][8] |
| Hydrogen Bond Donors | 0 | [8] |
| Hydrogen Bond Acceptors | 9 | [8] |
| Rotatable Bond Count | 5 | [8] |
| Solubility | Soluble in chloroform; poorly soluble in ethanol, methanol. | [7] |
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Source |
| A549 | Lung Cancer | 7.59 | 72 h | [5] |
| H1299 | Lung Cancer | 6.74 | 72 h | [5] |
| HepG2 | Liver Cancer | 7.42 | 72 h | [5] |
| Hep3B | Liver Cancer | 6.71 | 72 h | [5] |
| Capan-1 | Pancreatic Cancer | 47.7 | 24 h | [9] |
| Capan-1 | Pancreatic Cancer | 14.8 | 48 h | [9] |
| SW1990 | Pancreatic Cancer | 40.1 | 24 h | [9] |
| SW1990 | Pancreatic Cancer | 27.5 | 48 h | [9] |
| LO2 | Normal Liver Hepatocytes | 65.1 | 72 h | [5] |
Mechanism of Action: AMPK Activation and Autophagy Induction
This compound has been identified as a novel, natural activator of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[2][4] Its mechanism of action is particularly relevant in the context of drug-resistant cancers that are often apoptosis-resistant. By directly activating AMPK, this compound triggers a signaling cascade that leads to autophagic cell death.[4][5]
The key steps in this pathway are:
-
AMPK Activation: this compound directly or indirectly activates AMPK, leading to its phosphorylation.[5][6] One proposed mechanism is that this compound prevents the dephosphorylation of phosphorylated AMPK, thus prolonging its activity.[6]
-
mTORC1 Inhibition: Activated AMPK phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.[2][5] This is a crucial step for initiating autophagy.
-
Autophagy Induction: Inhibition of mTORC1 de-represses the ULK1 complex, a key initiator of autophagy.[5] This leads to the formation of autophagosomes, which sequester cellular components for degradation.
-
Autophagic Cell Death: In cancer cells, particularly those resistant to apoptosis, the sustained and intense autophagy induced by this compound leads to cell death.[2][5]
Some studies also indicate that this compound can increase the generation of reactive oxygen species (ROS), which can act upstream to further activate the AMPK signaling pathway.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe protocols for the isolation of this compound and its characterization in key biological assays.
This protocol outlines a general method for the extraction of the total alkaloid fraction from the plant source, which would then be subjected to further chromatographic separation to yield pure this compound.[8]
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][10]
-
Cell Plating: Seed cells (e.g., 1 x 10⁴ cells/well) in 96-well plates and culture overnight.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO).[5] Create serial dilutions to achieve the desired final concentrations for treatment.
-
Treatment: Treat cells with various concentrations of this compound for specified time periods (e.g., 24, 48, or 72 hours).[5][10] Include a DMSO-only control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.05 mg/mL and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT medium and add DMSO to each well to dissolve the resulting formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Determine IC₅₀ values using appropriate software.[5]
Confirming autophagy induction requires multiple lines of evidence. The two most common methods are the quantification of LC3-positive puncta and the analysis of LC3 protein conversion via Western blot.[5][11]
4.3.1 Visualization of LC3 Puncta by Fluorescence Microscopy
This method visualizes the relocalization of the LC3 protein to the autophagosome membrane.[5][11]
-
Cell Preparation: Plate cells on coverslips in a 6- or 12-well plate. For transient expression, transfect cells with an EGFP-LC3 plasmid for 24 hours.[5]
-
Treatment: Treat cells with this compound (e.g., 10 µM) or a DMSO control for 24 hours.[5]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent like Triton X-100 or saponin.
-
Staining (for endogenous LC3): If not using EGFP-LC3, incubate cells with a primary anti-LC3 antibody overnight at 4°C, followed by incubation with a fluorescently-tagged secondary antibody (e.g., TRITC) for 1 hour at 37°C.[5]
-
Mounting and Imaging: Mount coverslips onto slides using mounting media.[5] Capture images using a fluorescence or confocal microscope.
-
Quantification: Quantify autophagy by counting the number of cells exhibiting a punctate fluorescence pattern (e.g., ≥10 dots per cell).[5] Score a minimum of 1000 cells from random fields.
4.3.2 Monitoring LC3-I to LC3-II Conversion by Western Blot
This biochemical assay detects the lipidation of cytosolic LC3-I (18 kDa) to the autophagosome-associated form, LC3-II (16 kDa).[5]
-
Cell Lysis: Treat cells with this compound for the desired time. To measure autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor (e.g., 10 nM Bafilomycin A1) for the final 3 hours of the experiment.[5][12] Harvest and lyse the cells in an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight with a primary antibody against LC3.[5] Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities for LC3-I, LC3-II, and a loading control (e.g., β-actin). An increase in the LC3-II/LC3-I ratio or the LC3-II/β-actin ratio indicates autophagy induction.[5] A greater accumulation of LC3-II in the presence of a lysosomal inhibitor compared to its absence confirms active autophagic flux.[5][11]
References
- 1. BIAdb: A Database for Benzylisoquinoline Alkaloids [crdd.osdd.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vdoc.pub [vdoc.pub]
- 4. A Method for Rapid Screening of Anilide-Containing AMPK Modulators Based on Computational Docking and Biological Valida… [ouci.dntb.gov.ua]
- 5. Potent Ruthenium−Ferrocene Bimetallic Antitumor Antiangiogenic Agent That Circumvents Platinum Resistance: From Synthesis and Mechanistic Studies to In Vivo Evaluation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uodiyala.edu.iq [uodiyala.edu.iq]
- 8. BIAdb: A curated database of benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisbenzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Hernandezine's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hernandezine, a bisbenzylisoquinoline alkaloid derived from plants of the Thalictrum genus, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action.[1][2] Unlike conventional chemotherapeutics that often face challenges with drug resistance, this compound effectively induces cell death in various cancer types, including apoptosis-resistant and multidrug-resistant (MDR) cells.[3][4][5] Its primary mode of action involves the direct activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][6][7] This activation triggers a cascade of downstream signaling events, leading to multiple forms of programmed cell death, including apoptosis, necroptosis, and a unique dual-modulatory effect on autophagy. This guide provides an in-depth technical overview of this compound's molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate further research and drug development.
Core Mechanism: AMPK Activation and Downstream Signaling
The cornerstone of this compound's anti-cancer activity is its function as a direct activator of AMP-activated protein kinase (AMPK).[3][6] Activation of AMPK disrupts the metabolic balance in cancer cells, which are heavily reliant on pathways like aerobic glycolysis (the Warburg effect) and de novo lipogenesis for rapid proliferation.[8] this compound-induced AMPK activation initiates several key downstream signaling cascades.
-
ROS-AMPK-mTOR Axis : this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[1][9] This ROS generation acts as an upstream signal that promotes the phosphorylation and activation of AMPK.[6][10][11] Activated AMPK, in turn, negatively regulates the mammalian target of rapamycin (mTOR) signaling pathway, a critical pathway for cell growth and proliferation that is often hyperactivated in cancer.[1][11]
-
PI3K/AKT Pathway Inhibition : Studies in hepatocellular carcinoma have shown that this compound inhibits the phosphatidylinositol 3-kinase (PI3K)–protein kinase B (AKT) signaling pathway.[2][9] The inactivation of this pro-survival pathway contributes to the inhibition of cell proliferation and the induction of apoptosis.[9]
-
MAPK Pathway Activation : In breast cancer cells, this compound treatment increases the phosphorylation of key components of the mitogen-activated protein kinase (MAPK) signaling pathway, including JNK, ERK, and p38, contributing to the induction of cell death.[1]
Signaling Pathway Overview
Caption: this compound's core signaling cascade in cancer cells.
Modes of Induced Cell Death
This compound induces cancer cell death through multiple, interconnected pathways, making it effective even in cells resistant to conventional apoptosis.[1][3]
Autophagy: A Dual-Edged Sword
A fascinating aspect of this compound's mechanism is its dual effect on autophagy.[1] It initially triggers autophagosome formation through both canonical (AMPK-dependent) and noncanonical pathways.[1][12] However, it concurrently impairs the late stage of autophagy by disrupting lysosomal function.[1][13] This is achieved by increasing lysosomal pH and inhibiting the maturation of critical lysosomal proteases like cathepsin D.[12] The result is a blockage of autophagic flux, leading to the accumulation of non-degradative autolysosomes and ultimately contributing to autophagic cell death.[6][13] This process also involves mitophagy, the selective degradation of damaged mitochondria.[1][13]
Caption: Dual modulation of autophagic flux by this compound.
Apoptosis and Necroptosis
In addition to autophagy, this compound is a potent inducer of apoptosis (programmed cell death) and necroptosis (a programmed form of necrosis).[1][12][13]
-
Apoptosis : this compound triggers the intrinsic, mitochondrial-regulated apoptosis pathway.[1] This is characterized by a loss of mitochondrial membrane potential, increased ROS generation, an elevated Bax/Bcl-2 ratio, downregulation of anti-apoptotic proteins like XIAP and Mcl-1, and the cleavage and activation of executioner caspases (e.g., caspase-3) and PARP.[1]
-
Necroptosis : The induction of cell death by this compound can be suppressed by necroptosis inhibitors, confirming the activation of this cell death pathway alongside apoptosis and autophagy.[1]
Cell Cycle Arrest
In hepatocellular carcinoma cell lines (HepG2 and Hep3B), this compound has been shown to cause a significant G0/G1 phase cell cycle arrest.[2][9] This effect is mediated by the inhibition of the PI3K/AKT pathway, which disrupts the formation of the cyclin-dependent kinase 4 (CDK4) and cyclin D1 dimer required for G1 phase progression.[2][9]
Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified across various cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ (μM) | Citation |
| A549 | Lung Cancer | 7.59 | [3] |
| H1299 | Lung Cancer | 6.74 | [3] |
| MCF-7 | Breast Cancer | >10 (approx.) | [3] |
| HepG2 | Liver Cancer | 7.42 | [3] |
| Hep3B | Liver Cancer | 6.71 | [3] |
| Capan-1 | Pancreatic Cancer | 47.7 | [10][11] |
| SW1990 | Pancreatic Cancer | 40.1 | [10][11] |
| HeLa | Cervical Cancer | >10 (approx.) | [3] |
| PC3 | Prostate Cancer | >10 (approx.) | [3] |
| LO2 | Normal Hepatocytes | 65.1 | [3] |
Note: The higher IC₅₀ value in the normal LO2 cell line suggests a degree of selective cytotoxicity towards cancer cells.[3]
Table 2: Summary of Molecular Effects of this compound Treatment
| Pathway/Marker | Effect | Cancer Models | Citation |
| AMPK Signaling | |||
| p-AMPK | Increased | Various | [3][11] |
| p-ACC | Increased | Various | [3] |
| mTOR Signaling | |||
| p-mTOR / p-p70S6K | Decreased | Pancreatic | [11] |
| Apoptosis | |||
| Cleaved Caspase-3 | Increased | Gastric, Lung | [1] |
| Cleaved PARP | Increased | Breast | [1] |
| Bax/Bcl-2 Ratio | Increased | Breast | [1] |
| XIAP, Mcl-1 | Decreased | Lung | [1] |
| Autophagy | |||
| LC3-II Conversion | Increased | Various | [1][3][10] |
| SQSTM1/p62 | Increased (flux block) | Breast | [1] |
| MAPK Signaling | |||
| p-JNK, p-ERK, p-p38 | Increased | Breast | [1] |
| Cell Cycle | |||
| G0/G1 Phase Cells | Increased | Liver | [2][9] |
Key Experimental Protocols
The following are generalized methodologies for experiments cited in the study of this compound's mechanism of action.
Cell Viability and Cytotoxicity (MTT Assay)
-
Cell Seeding : Plate cancer cells (e.g., A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment : Treat the cells with a serial dilution of this compound (e.g., 0.1 μM to 100 μM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.
Western Blotting for Protein Expression
-
Cell Lysis : After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 μg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking & Antibody Incubation : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, LC3, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody & Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Densitometrically quantify the protein bands and normalize them to a loading control (e.g., β-actin or GAPDH).
Autophagic Flux Analysis (RFP-GFP-LC3 Reporter Assay)
-
Transfection : Transfect cells with a tandem fluorescent mRFP-GFP-LC3 plasmid. In this system, GFP fluorescence is quenched in the acidic environment of the lysosome, while RFP fluorescence persists.
-
Treatment : After transfection, treat the cells with this compound or controls (e.g., Bafilomycin A1, a known autophagy flux inhibitor).
-
Imaging : Visualize the cells using a fluorescence or confocal microscope.
-
Analysis :
-
Autophagosomes : Appear as yellow puncta (colocalization of GFP and RFP).
-
Autolysosomes : Appear as red-only puncta (GFP is quenched).
-
An increase in yellow puncta indicates induction of autophagy. An accumulation of red puncta (or a high red-to-yellow ratio) after treatment, especially compared to a positive control, indicates successful fusion but impaired lysosomal degradation, confirming a block in autophagic flux.[1]
-
Experimental Workflow Example
References
- 1. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 2. Inhibitory Effect of this compound on the Proliferation of Hepatocellular Carcinoma [jstage.jst.go.jp]
- 3. This compound, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces autophagic cell death in human pancreatic cancer cells via activation of the ROS/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Inhibitory Effect of this compound on the Proliferation of Hepatocellular Carcinoma [jstage.jst.go.jp]
- 10. This compound induces autophagic cell death in human pancreatic cancer cells via activation of the ROS/AMPK signaling pathway - Song - Acta Pharmacologica Sinica [chinaphar.com]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 13. This compound promotes cancer cell apoptosis and disrupts the lysosomal acidic environment and cathepsin D maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Botanical Treasury of Hernandezine: An In-depth Guide to its Natural Sources in Thalictrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural sourcing of Hernandezine, a promising bisbenzylisoquinoline alkaloid, from various species of the genus Thalictrum. This document provides a comprehensive overview of the known Thalictrum species containing this compound, detailed methodologies for its extraction and quantification, and a summary of the available, albeit limited, quantitative data.
Introduction to this compound and the Genus Thalictrum
This compound is a bioactive bisbenzylisoquinoline alkaloid that has garnered significant interest in the scientific community for its potential therapeutic applications, including its use in managing hypertension and its cytotoxic effects on cancer cells. The genus Thalictrum, commonly known as meadow-rue, belongs to the Ranunculaceae family and comprises a diverse group of perennial herbs. These plants are rich sources of various alkaloids, with this compound being a notable constituent in several species. This guide aims to serve as a foundational resource for researchers looking to isolate and study this compound from its natural plant sources.
Thalictrum Species as Natural Sources of this compound
This compound has been identified in a variety of Thalictrum species. While its presence is qualitatively documented in several publications, comprehensive quantitative data across different species and plant parts remain scarce. The following species have been reported to contain this compound:
-
Thalictrum hernandezii [1]
-
Thalictrum fendleri [1]
-
Thalictrum podocarpum [1]
-
Thalictrum rochebrunianum [1]
-
Thalictrum flavum
-
Thalictrum simplex [1]
Quantitative Analysis of this compound in Thalictrum Species
Despite the identification of this compound in multiple Thalictrum species, there is a notable lack of published quantitative data regarding its concentration. Most studies focus on the isolation and structural elucidation of a range of alkaloids from a particular species, rather than the specific quantification of this compound.
The table below has been structured to present quantitative data; however, due to the limited information available in the reviewed scientific literature, specific yield percentages or concentrations of this compound from various Thalictrum species could not be populated. This represents a significant research gap for scientists interested in the natural sourcing and commercialization of this compound.
| Thalictrum Species | Plant Part | This compound Content (mg/g dry weight or % yield) | Reference |
| Thalictrum podocarpum | Roots | Data not available | [1] |
| Thalictrum glandulosissimum | Whole Plant | Data not available | [1][2] |
| Thalictrum flavum | Roots | Data not available | |
| Thalictrum fendleri | Not Specified | Data not available | [1] |
| Thalictrum rochebrunianum | Not Specified | Data not available | [1] |
| Thalictrum simplex | Not Specified | Data not available | [1] |
| Thalictrum hernandezii | Not Specified | Data not available | [1] |
Experimental Protocols
General Alkaloid Extraction from Thalictrum Species
A general protocol for the extraction of total alkaloids from Thalictrum plants can be adapted for the initial isolation of this compound. The following method is based on a patented extraction process for Thalictrum alkaloids.
Objective: To extract total alkaloids from the plant material.
Materials and Reagents:
-
Dried and pulverized Thalictrum plant material (e.g., roots, whole plant)
-
0.5-5% Hydrochloric acid solution
-
Ammonia water
-
Methanol
-
Activated carbon
-
Ethanol
Procedure:
-
Percolation Extraction: Macerate the pulverized plant material with a 0.5-5% hydrochloric acid solution to extract the alkaloids.
-
Filtration and Concentration: Filter the extract and subject it to ultrafiltration. The permeate is then concentrated using a nanofiltration membrane.
-
Column Chromatography: Pass the concentrated solution through a macroporous resin column.
-
Elution and Precipitation: Elute the column with water and collect the eluate. Adjust the pH of the collected liquid to 8-10 with ammonia water to precipitate the total alkaloids.
-
Purification: Allow the precipitate to settle, then centrifuge to collect the solid. Dissolve the precipitate in methanol and decolorize with activated carbon.
-
Crystallization: Induce crystallization by cold preservation. The resulting crystals can be further purified by recrystallization from an ethanol solution.
UPLC-MS/MS Method for Quantification of this compound
While a specific validated method for this compound quantification in Thalictrum plant material is not detailed in the available literature, a validated UHPLC-MS/MS method for the quantification of this compound in rat plasma has been published.[3] This method provides a strong foundation for developing a similar assay for plant extracts.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Chromatographic Conditions (based on the analysis in plasma): [3]
-
Column: Agilent ZORBAX Eclipse Plus C18
-
Mobile Phase: Isocratic elution with acetonitrile and water (containing 10mM ammonium acetate)[3]
-
Flow Rate: Not specified for plant material
-
Column Temperature: Not specified for plant material
Mass Spectrometry Conditions (based on the analysis in plasma): [3]
-
Ionization Mode: Positive Ionization
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: m/z 653.4 → 411.2[3]
-
Internal Standard (IS) Example: Tetrandrine (m/z 623.3 → 381.3)[3]
Method Validation: A method for quantifying this compound in plant extracts would require validation according to ICH guidelines (Q2R1), including assessment of:[4]
-
Specificity
-
Linearity
-
Lower Limit of Detection (LOD)
-
Lower Limit of Quantification (LOQ)
-
Precision (intra-day and inter-day)
-
Accuracy (recovery)
-
Stability
Visualized Workflows and Pathways
General Experimental Workflow for this compound Isolation and Quantification
Caption: Workflow for this compound Isolation.
Logical Relationship of Analytical Method Validation
Caption: Analytical Method Validation Parameters.
Conclusion and Future Directions
While it is well-established that several Thalictrum species are natural sources of this compound, this guide highlights a significant gap in the scientific literature concerning the quantitative assessment of this alkaloid in its native plant sources. The provided experimental protocols, adapted from existing literature on Thalictrum alkaloids and this compound analysis in biological matrices, offer a solid starting point for researchers. Future research should focus on systematic screening and quantitative analysis of this compound across various Thalictrum species and different plant parts to identify high-yielding sources. Such studies are crucial for advancing the research and development of this compound for potential pharmaceutical applications.
References
- 1. jag.journalagent.com [jag.journalagent.com]
- 2. [A new antiviral isoquinoline alkaloid from Thalictrum glandulosissimum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of a novel anticancer AMPK activator this compound in rat plasma and tissues with a validated UHPLC-MS/MS method: Application to pharmacokinetics and tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plantsjournal.com [plantsjournal.com]
The Diverse Pharmacological Landscape of Bisbenzylisoquinoline Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisbenzylisoquinoline alkaloids (BBIQAs) are a large and structurally diverse class of natural products predominantly found in plants of the Menispermaceae, Berberidaceae, and Ranunculaceae families. These compounds, characterized by the presence of two benzylisoquinoline units linked together, have garnered significant attention in the scientific community for their wide array of potent pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of key BBIQAs, including their cytotoxic, anti-inflammatory, anti-arrhythmic, and neuroprotective effects. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data, and visualizations of the underlying molecular mechanisms.
Core Pharmacological Properties and Quantitative Data
BBIQAs exhibit a remarkable range of biological activities, making them promising candidates for the development of novel therapeutics. The following sections summarize the key pharmacological properties of selected BBIQAs, with quantitative data presented for easy comparison.
Table 1: Cytotoxic Effects of Bisbenzylisoquinoline Alkaloids
| Alkaloid | Cancer Cell Line | Assay | IC50 (µM) | Citation(s) |
| Tetrandrine | MOLT-4 (Human T-cell leukemia) | MTT | 4.43 ± 0.22 | |
| MOLT-4/DNR (Doxorubicin-resistant) | MTT | 3.62 ± 0.22 | ||
| Isotetrandrine | MOLT-4 (Human T-cell leukemia) | MTT | 2.19 ± 0.27 | |
| MOLT-4/DNR (Doxorubicin-resistant) | MTT | 2.28 ± 0.33 | ||
| Cycleanine | Ovcar-8 (Ovarian cancer) | SRB | 7-14 | |
| A2780 (Ovarian cancer) | SRB | 7-14 | ||
| Ovcar-4 (Ovarian cancer) | SRB | 7-14 | ||
| Igrov-1 (Ovarian cancer) | SRB | 7-14 | ||
| 2'-norcocsuline | A2780 (Ovarian cancer) | SRB | 0.8–2.9 | |
| Igrov-1 (Ovarian cancer) | SRB | 0.8–2.9 | ||
| Ovcar-8 (Ovarian cancer) | SRB | 0.8–2.9 | ||
| Ovcar-4 (Ovarian cancer) | SRB | 0.8–2.9 | ||
| Isochondodendrine | A2780 (Ovarian cancer) | SRB | 3.5–17 | |
| Igrov-1 (Ovarian cancer) | SRB | 3.5–17 | ||
| Ovcar-8 (Ovarian cancer) | SRB | 3.5–17 | ||
| Ovcar-4 (Ovarian cancer) | SRB | 3.5–17 |
Table 2: Anti-arrhythmic Effects of Bisbenzylisoquinoline Alkaloids
| Alkaloid | Ion Channel | Cell Type | Assay | IC50 (µM) | Citation(s) |
| Dauricine | IKr (rapidly activating delayed rectifier K+ current) | Guinea pig ventricular myocytes | Patch Clamp | 16 | |
| IKs (slowly activating delayed rectifier K+ current) | Guinea pig ventricular myocytes | Patch Clamp | 33 |
Table 3: Toxicity of Bisbenzylisoquinoline Alkaloids
| Alkaloid | Animal Model | Route of Administration | LD50 | Citation(s) |
| Tetrandrine | Mice | Intravenous | 444.67 ± 35.76 mg/kg | |
| Dauricine | Mice | Intraperitoneal | 150 mg/kg (caused significant alveolar edema and hemorrhage) |
Signaling Pathways and Mechanisms of Action
The pharmacological effects of BBIQAs are mediated through their interaction with a variety of cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of new drugs.
Anti-inflammatory Effects of Tetrandrine via NF-κB Pathway
Tetrandrine has been shown to exert potent anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Tetrandrine inhibits the NF-κB signaling pathway.
Neuroprotective Effects of Liensinine and Neferine via Autophagy
Liensinine and neferine have demonstrated neuroprotective properties, in part, by modulating the autophagy pathway. Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, and its dysregulation is implicated in neurodegenerative diseases.
Caption: Liensinine and Neferine promote neuroprotection by enhancing autophagy.
Experimental Protocols
To facilitate the replication and further investigation of the pharmacological properties of BBIQAs, this section provides detailed methodologies for key experiments.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Cell culture medium
-
Test compound (Bisbenzylisoquinoline alkaloid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the BBIQA in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Anti-arrhythmic Activity: Patch-Clamp Electrophysiology
The patch-clamp technique is a powerful tool for studying the effects of compounds on ion channels, which are critical for cardiac action potential and rhythm.
Materials:
-
Isolated cardiomyocytes (e.g., from guinea pig ventricle)
-
Patch-clamp amplifier and data acquisition system
-
Micropipettes
-
Microscope
-
Perfusion system
-
Extracellular and intracellular solutions
-
Test compound (e.g., Dauricine)
Procedure:
-
Cell Preparation: Isolate single ventricular myocytes from the heart of a suitable animal model (e.g., guinea pig) using enzymatic digestion.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The pipette tip should have a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane of a single cardiomyocyte. Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing a whole-cell recording configuration. This allows for control of the membrane potential and recording of the total ionic currents flowing across the cell membrane.
-
Data Recording:
-
Voltage-Clamp Mode: To study the effect on specific ion channels (e.g., potassium channels), apply a series of voltage steps to the cell and record the resulting currents. Apply the BBIQA to the perfusion solution and record the changes in the current amplitude and kinetics.
-
Current-Clamp Mode: To study the effect on the action potential, inject a small current to elicit an action potential and record the changes in its shape and duration after the application of the BBIQA.
-
-
Data Analysis: Analyze the recorded currents or action potentials to determine the effect of the compound. For ion channel studies, dose-response curves can be generated to calculate the IC50 value for channel blockade. For action potential studies, changes in parameters like action potential duration (APD) at 50% and 90% repolarization (APD50 and APD90) are measured.
Caption: Workflow for assessing anti-arrhythmic activity using patch-clamp.
NF-κB Activity: Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
Materials:
-
Cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct
-
96-well plates
-
Cell culture medium
-
Test compound (e.g., Tetrandrine)
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the BBIQA for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and add a passive lysis buffer to each well.
-
Luciferase Assay: Add the luciferase assay reagent to each well. This reagent contains the substrate luciferin.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. The amount of light produced is proportional to the amount of luciferase expressed, which in turn reflects the level of NF-κB activation.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Calculate the percentage of inhibition of NF-κB activation for each concentration of the BBIQA.
Caption: Workflow for the NF-κB luciferase reporter assay.
Conclusion
Bisbenzylisoquinoline alkaloids represent a rich source of pharmacologically active compounds with therapeutic potential in various disease areas, including oncology, inflammation, cardiovascular disorders, and neurodegenerative diseases. This technical guide has provided a comprehensive overview of their key pharmacological properties, supported by quantitative data and detailed experimental protocols. The elucidation of the signaling pathways modulated by these alkaloids offers valuable insights for the development of targeted therapies. Further research into the structure-activity relationships, pharmacokinetic profiles, and safety of BBIQAs is warranted to fully realize their clinical potential.
Hernandezine: A Novel AMPK Activator for Overcoming Drug Resistance in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer, leading to high rates of disease recurrence and patient mortality. A key mechanism underlying this resistance is the evasion of apoptosis, the programmed cell death pathway typically targeted by conventional cancer therapies. This has spurred the search for novel therapeutic agents that can induce alternative cell death pathways in apoptosis-resistant cancer cells. Hernandezine, a bisbenzylisoquinoline alkaloid, has emerged as a promising candidate. This technical guide consolidates the current research on this compound, presenting it as a novel and potent activator of AMP-activated protein kinase (AMPK). Through direct AMPK activation, this compound initiates a cascade of downstream signaling events that culminate in autophagic cell death, a mechanism that is particularly effective in drug-resistant and apoptosis-defective cancer cells. This document provides an in-depth overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visual representation of the key signaling pathways.
Introduction
Drug resistance in cancer is a complex phenomenon, with apoptosis evasion being a critical factor.[1] Cancer cells can acquire resistance to a wide array of chemotherapeutic agents by disrupting the apoptotic signaling cascade.[1] This necessitates the development of therapeutic strategies that can bypass the apoptotic machinery. One such strategy is the induction of autophagic cell death.
This compound, a natural alkaloid, has been identified as a potent inducer of autophagic cell death in a variety of cancer cell lines.[1][2] Its mechanism of action is centered on the direct activation of AMP-activated protein kinase (AMPK), a crucial energy sensor and regulator of cellular metabolism.[2][3] Activation of AMPK by this compound triggers autophagy, a cellular recycling process, which in the context of cancer can lead to cell death.[2] This guide will delve into the technical details of this compound's function as an AMPK activator and its potential as a therapeutic agent for drug-resistant cancers.
Quantitative Data on this compound's Cytotoxicity
This compound has demonstrated significant and selective cytotoxicity against a broad panel of human cancer cell lines, while exhibiting considerably lower toxicity towards normal cells.[2] The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, providing a quantitative measure of its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| A549 | Lung Cancer | 7.59 | [2] |
| H1299 | Lung Cancer | 6.74 | [2] |
| MCF-7 | Breast Cancer | Not specified, but potent | [2] |
| PC3 | Prostate Cancer | Not specified, but potent | [2] |
| HepG2 | Liver Cancer | 7.42 | [2] |
| Hep3B | Liver Cancer | 6.71 | [2] |
| HeLa | Cervical Cancer | Not specified, but potent | [2] |
| Capan-1 | Pancreatic Ductal Adenocarcinoma | 47.7 (24h), 14.8 (48h) | [4] |
| SW1990 | Pancreatic Ductal Adenocarcinoma | 40.1 (24h), 27.5 (48h) | [4] |
| DLD-1 Bax-Bak DKO | Apoptosis-Resistant Colon Cancer | Similar to wild-type | [2] |
| HCT-8 (Taxol-resistant) | Drug-Resistant Colon Cancer | Effective at 10 µM | [2] |
| Normal Cell Lines | |||
| LO2 | Normal Human Hepatocytes | 65.1 | [2] |
Signaling Pathways and Experimental Workflows
The mechanism of this compound-induced cell death is rooted in the activation of the AMPK signaling pathway, leading to autophagy. The following diagrams, generated using Graphviz (DOT language), illustrate these processes.
Caption: this compound directly activates AMPK, leading to mTOR inhibition and subsequent Ulk1 activation, which initiates autophagy and results in autophagic cell death in drug-resistant cancer cells.
Caption: Experimental workflow for investigating the effects of this compound on drug-resistant cancer cells.
Caption: this compound induces autophagic cell death, bypassing resistance to apoptosis and multidrug resistance in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound.
Cell Culture and this compound Treatment
-
Cell Lines: A panel of human cancer cell lines including HeLa (cervical), A549 (lung), MCF-7 (breast), PC3 (prostate), HepG2 (liver), Hep3B (liver), H1299 (lung), Capan-1 (pancreatic), and SW1990 (pancreatic) are utilized. Apoptosis-resistant models such as DLD-1 Bax-Bak double knockout (DKO) colon cancer cells and drug-resistant models like taxol-resistant HCT-8 colon cancer cells are also employed.[2][4] Normal human hepatocytes (LO2) are used as a control for cytotoxicity comparison.[2]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation and Application: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 1-100 µM). Control cells are treated with an equivalent amount of DMSO.
Cytotoxicity Assessment (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Autophagy Assessment (GFP-LC3 Puncta Formation)
-
Principle: The microtubule-associated protein 1A/1B-light chain 3 (LC3) is a reliable marker for autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). When tagged with Green Fluorescent Protein (GFP), the localization of LC3-II to autophagosomes appears as distinct puncta.
-
Protocol:
-
Seed cells on glass coverslips in 24-well plates.
-
Transfect the cells with a GFP-LC3 expression plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with this compound (e.g., 10 µM) for another 24 hours.
-
Fix the cells with 4% paraformaldehyde, and mount the coverslips onto microscope slides.
-
Observe the cells under a fluorescence microscope.
-
Quantify the percentage of cells with GFP-LC3 puncta (typically >10 dots per cell).[2]
-
Cell Death Analysis (Annexin V/Propidium Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound as required.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for assessing the phosphorylation status of AMPK and the conversion of LC3-I to LC3-II.
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AMPK, total AMPK, LC3, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
In Vitro AMPK Kinase Assay
-
Principle: This cell-free assay directly measures the ability of this compound to activate AMPK enzyme activity.
-
Protocol:
-
Utilize a commercial AMPK kinase assay kit.
-
Incubate recombinant active AMPK enzyme with a specific substrate (e.g., a peptide containing the AMPK phosphorylation motif) in a kinase reaction buffer.
-
Add this compound at various concentrations to the reaction mixture. AMP is used as a positive control.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, quantify the amount of phosphorylated substrate, often through an ELISA-based method using a phospho-specific antibody.[2]
-
Mechanism of Action and Therapeutic Potential
The collective evidence strongly indicates that this compound's anti-cancer activity in drug-resistant settings is primarily mediated by its direct activation of AMPK.[1][2] This activation leads to the induction of autophagic cell death, a non-apoptotic form of programmed cell death.[2] This is particularly significant for cancers that have developed resistance to conventional chemotherapies by inactivating apoptotic pathways.[1]
Furthermore, in some cancer types like pancreatic cancer, the generation of reactive oxygen species (ROS) has been identified as an upstream event that contributes to AMPK activation by this compound.[4] This suggests that this compound may have a multi-faceted mechanism of action.
The ability of this compound to induce cell death in apoptosis-resistant and multidrug-resistant cancer cells highlights its potential as a lead compound for the development of new anticancer drugs.[2] Its selectivity for cancer cells over normal cells further enhances its therapeutic promise.
Conclusion and Future Directions
This compound represents a novel class of AMPK activators with significant potential for the treatment of drug-resistant cancers. Its ability to induce autophagic cell death in an apoptosis-independent manner provides a promising strategy to overcome a major hurdle in cancer chemotherapy. The data presented in this guide underscores the potent and selective anti-cancer properties of this compound.
Future research should focus on several key areas. In vivo studies are necessary to validate the efficacy of this compound in animal models of drug-resistant cancer. Pharmacokinetic and pharmacodynamic studies will be crucial to determine its bioavailability, distribution, and optimal dosing regimens. Furthermore, medicinal chemistry efforts could be directed towards synthesizing this compound analogs with improved potency, selectivity, and drug-like properties. Ultimately, the goal is to translate the promising preclinical findings of this compound into effective clinical therapies for patients with drug-resistant malignancies.
References
- 1. Inhibitory Effect of this compound on the Proliferation of Hepatocellular Carcinoma [jstage.jst.go.jp]
- 2. This compound, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a natural herbal alkaloid, ameliorates type 2 diabetes by activating AMPK in two mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Biosynthetic Pathway of Hernandezine: A Technical Guide for Researchers
An In-depth Exploration of the Molecular Journey from Precursor to a Promising Bioactive Alkaloid
Introduction
Hernandezine, a complex bisbenzylisoquinoline alkaloid (bisBIA), has garnered significant attention within the scientific community for its diverse pharmacological activities. Found primarily in plant species of the Thalictrum genus, this natural product showcases a unique molecular architecture that contributes to its therapeutic potential.[1] For researchers in drug development and natural product chemistry, a thorough understanding of the biosynthetic pathway of this compound is paramount. This technical guide provides a comprehensive overview of the current knowledge surrounding the biosynthesis of this compound, from its primary metabolic precursors to the final enzymatic steps that forge its intricate structure. This document is intended to serve as a valuable resource for scientists seeking to harness this pathway for synthetic biology applications, metabolic engineering, and the discovery of novel therapeutic agents.
The biosynthesis of this compound is a multi-step process that begins with the aromatic amino acid L-tyrosine. Through a series of enzymatic reactions, tyrosine is converted into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[2] These precursors undergo a crucial condensation reaction to form the foundational scaffold of all benzylisoquinoline alkaloids, (S)-norcoclaurine. Subsequent modifications, including methylation and hydroxylation, give rise to a diverse array of benzylisoquinoline alkaloid (BIA) monomers.
The defining step in the formation of this compound is the oxidative coupling of two specific BIA monomers, believed to be (S)-N-methylcoclaurine. This critical dimerization is catalyzed by a specific class of enzymes known as cytochrome P450s, which are responsible for the formation of the characteristic bisbenzylisoquinoline structure.[3][4] While the general pathway for bisBIA biosynthesis is established, the precise enzymes and regulatory mechanisms governing this compound formation in Thalictrum species are still areas of active investigation.
This guide will delve into the known and proposed steps of the this compound biosynthetic pathway, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key molecular transformations.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the benzylisoquinoline alkaloid (BIA) monomer, (S)-N-methylcoclaurine, and the subsequent dimerization of these monomers to yield the final this compound molecule.
Stage 1: Biosynthesis of the (S)-N-methylcoclaurine Monomer
The journey from the primary metabolite L-tyrosine to the BIA monomer (S)-N-methylcoclaurine involves a series of well-characterized enzymatic steps.
-
Formation of Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA): The pathway initiates with the conversion of L-tyrosine into both dopamine and 4-HPAA. Tyrosine is first hydroxylated to L-DOPA, which is then decarboxylated to form dopamine. In a parallel branch, tyrosine is converted to 4-hydroxyphenylpyruvic acid, which is then decarboxylated and oxidized to yield 4-HPAA.
-
Pictet-Spengler Condensation to (S)-Norcoclaurine: The first committed step in BIA biosynthesis is the condensation of dopamine and 4-HPAA, a reaction catalyzed by the enzyme norcoclaurine synthase (NCS). This Pictet-Spengler reaction forms the core benzylisoquinoline scaffold, yielding (S)-norcoclaurine.[2]
-
Methylation and Hydroxylation Steps: Following the formation of (S)-norcoclaurine, a series of methylation and hydroxylation reactions occur to produce (S)-N-methylcoclaurine. These modifications are catalyzed by specific methyltransferases and cytochrome P450 enzymes, respectively. The precise sequence of these events can vary between plant species, but generally involves the N-methylation of the secondary amine and O-methylation of the hydroxyl groups.
Stage 2: Dimerization to this compound
The crucial step in the formation of this compound is the oxidative coupling of two (S)-N-methylcoclaurine monomers.
Oxidative Coupling: This reaction is catalyzed by a specific cytochrome P450 enzyme belonging to the CYP80 family. These enzymes facilitate the formation of a carbon-oxygen or carbon-carbon bond between the two monomer units, leading to the characteristic bisbenzylisoquinoline structure of this compound. While the exact CYP80 isozyme responsible for this compound synthesis in Thalictrum has not yet been definitively identified, it is the key catalyst in this final biosynthetic step.
Quantitative Data
Currently, there is a notable absence of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. Information on enzyme kinetics, such as Michaelis-Menten constants (Km) and catalytic efficiency (kcat), for the specific enzymes involved in the Thalictrum pathway is not yet available. Similarly, data on in planta precursor concentrations and product yields for this compound are yet to be reported.
The following table summarizes the types of quantitative data that are crucial for a complete understanding of the this compound biosynthetic pathway and represent key areas for future research.
| Parameter | Description | Significance | Status |
| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constant and turnover number for key enzymes (e.g., NCS, Methyltransferases, CYP450). | Provides insights into enzyme-substrate affinity and catalytic efficiency, crucial for metabolic modeling and engineering. | Not Available |
| Precursor Concentrations | In planta concentrations of L-tyrosine, dopamine, 4-HPAA, and (S)-N-methylcoclaurine in Thalictrum species. | Helps to identify potential rate-limiting steps and bottlenecks in the biosynthetic pathway. | Not Available |
| Product Yield | The amount of this compound produced per unit of plant tissue or cell culture. | Essential for evaluating the efficiency of the natural pathway and for optimizing production in engineered systems. | Not Available |
| Gene Expression Levels | Transcript abundance of the genes encoding the biosynthetic enzymes under different conditions. | Correlates gene activity with alkaloid production and can reveal regulatory mechanisms. | Not Available |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will rely on a combination of established and cutting-edge experimental techniques. The following protocols provide a general framework for the key experiments required to fully characterize this pathway.
Protocol 1: Identification and Characterization of Biosynthetic Genes
This protocol outlines a general workflow for identifying the genes encoding the enzymes of the this compound pathway using a transcriptomics approach.
Methodology:
-
Plant Material and RNA Extraction: Collect tissue from a Thalictrum species known to produce high levels of this compound. Immediately freeze the tissue in liquid nitrogen and store at -80°C. Extract total RNA using a suitable plant RNA extraction kit, ensuring high quality and purity.
-
RNA Sequencing and Transcriptome Assembly: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina). Assemble the sequencing reads into a de novo transcriptome using software such as Trinity or SOAPdenovo-Trans.
-
Co-expression Analysis: Identify transcripts homologous to known benzylisoquinoline alkaloid biosynthetic genes (e.g., NCS, methyltransferases) within the assembled transcriptome. Perform a co-expression analysis to find other genes that show a similar expression pattern across different tissues or conditions. This will generate a list of candidate genes for the this compound pathway, including the putative cytochrome P450.
-
Gene Cloning and Heterologous Expression: Design primers to amplify the full-length coding sequences of the candidate genes. Clone the PCR products into an appropriate expression vector. Transform the expression constructs into a suitable heterologous host, such as E. coli or Saccharomyces cerevisiae.
-
Enzyme Assays: Induce protein expression in the heterologous host and purify the recombinant enzymes. Perform in vitro enzyme assays by incubating the purified protein with the presumed substrate (e.g., (S)-N-methylcoclaurine for the CYP450) and necessary co-factors (e.g., NADPH and a P450 reductase for the CYP450).
-
Product Identification: Analyze the reaction products using liquid chromatography-mass spectrometry (LC-MS) to detect the formation of the expected product. For definitive structural confirmation, scale up the reaction and purify the product for analysis by nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Isotopic Labeling Studies to Trace Precursor Incorporation
Isotopic labeling is a powerful technique to confirm the precursors and intermediates of a biosynthetic pathway.
Methodology:
-
Synthesis of Labeled Precursors: Synthesize isotopically labeled versions of the presumed precursors, such as 13C- or 14C-labeled L-tyrosine or (S)-N-methylcoclaurine.
-
Feeding Studies: Administer the labeled precursor to Thalictrum plantlets, cell cultures, or tissue slices. This can be done by adding the precursor to the growth medium or by direct injection.
-
Incubation and Extraction: Allow the plant material to metabolize the labeled precursor for a specific period. After incubation, harvest the tissue and perform an alkaloid extraction.
-
Analysis of Labeled Products: Separate the extracted alkaloids using high-performance liquid chromatography (HPLC). Analyze the fractions containing this compound for the incorporation of the isotopic label using a mass spectrometer (for stable isotopes) or a scintillation counter (for radioisotopes). The position of the label within the this compound molecule can be determined by NMR spectroscopy or by chemical degradation followed by analysis of the fragments.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound represents a fascinating example of the chemical ingenuity of plants. While the general framework of bisbenzylisoquinoline alkaloid biosynthesis provides a solid foundation for understanding its formation, significant research is still required to elucidate the specific details of the this compound pathway in Thalictrum species. The identification and characterization of the precise cytochrome P450 enzyme responsible for the dimerization of (S)-N-methylcoclaurine is a key objective for future research.
The application of modern multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in identifying the complete set of genes and enzymes involved in this compound biosynthesis and in unraveling its regulatory networks. Furthermore, the elucidation of this pathway will open up new avenues for the sustainable production of this compound and its analogs through metabolic engineering and synthetic biology approaches. By transferring the biosynthetic genes into microbial hosts such as E. coli or yeast, it may be possible to create cellular factories for the on-demand production of this valuable alkaloid, thus providing a reliable and scalable source for further pharmacological investigation and drug development. The in-depth knowledge of the this compound biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also empower the development of novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for Hernandezine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Hernandezine, a bisbenzylisoquinoline alkaloid, in cell culture experiments. The information is intended to guide researchers in preparing and utilizing this compound for in vitro studies, particularly in cancer research.
Data Presentation: Solubility and Working Concentrations
The following table summarizes key quantitative data for the preparation and application of this compound solutions in cell culture.
| Parameter | Value | Solvent | Source(s) |
| Stock Solution Concentration | 50 mM - 100 mM | Dimethyl Sulfoxide (DMSO) | [1][2][3] |
| Storage Temperature | -80 °C | N/A | [2] |
| Typical Working Concentration Range | 1 µM - 40 µM | Cell Culture Medium | [4] |
| Example Working Concentration | 10 µM | Cell Culture Medium | [2][3] |
| Reported IC50 Values | 47.7 µM (Capan-1 cells)40.1 µM (SW1990 cells) | Cell Culture Medium | [4] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound, which can be stored for long-term use and diluted to final working concentrations for experiments.
Materials:
-
This compound powder (Molecular Weight: 652.79 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound: To prepare a 50 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL (0.001 L) of a 50 mM (0.050 mol/L) solution: Mass (mg) = 0.050 mol/L x 0.001 L x 652.79 g/mol x 1000 mg/g = 32.64 mg
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or cryovial.
-
Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.
-
-
Sterilization (Optional but Recommended): If the initial components were not sterile, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile cryovial. This is crucial for preventing contamination in cell cultures.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL).
-
Store the aliquots at -80°C for long-term stability.[2]
-
Protocol 2: Preparation of a 10 µM this compound Working Solution
This protocol describes the dilution of the concentrated stock solution into a working solution for direct application to cell cultures.
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 50 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in the cell culture medium. The following formula can be used (C1V1 = C2V2):
-
C1 = Concentration of stock solution (50 mM or 50,000 µM)
-
V1 = Volume of stock solution to be added (?)
-
C2 = Desired final concentration (10 µM)
-
V2 = Final volume of the working solution (e.g., 1 mL or 1000 µL)
V1 = (C2 x V2) / C1 = (10 µM x 1000 µL) / 50,000 µM = 0.2 µL
-
-
Serial Dilution (Recommended): Directly pipetting very small volumes like 0.2 µL can be inaccurate. It is best practice to perform a serial dilution.
-
Step 3a (Intermediate Dilution): Prepare an intermediate dilution by adding 2 µL of the 50 mM stock solution to 998 µL of cell culture medium. This results in a 100 µM intermediate solution.
-
Step 3b (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final working concentration of 10 µM.
-
-
Addition to Cells:
-
Gently mix the final working solution.
-
Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound.
-
Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Mandatory Visualizations
Experimental Workflow: this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: this compound-Induced Autophagy
Caption: this compound activates the ROS/AMPK pathway to induce autophagy.
References
- 1. This compound, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces autophagic cell death in human pancreatic cancer cells via activation of the ROS/AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound induces autophagic cell death in human pancreatic cancer cells via activation of the ROS/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying for Autophagic Flux in Hernandezine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hernandezine, a bisbenzylisoquinoline alkaloid, has emerged as a potent inducer of autophagy, demonstrating significant anti-cancer activity in a variety of cancer cell lines.[1][2][3][4] It primarily functions as a novel activator of AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[1][3] Activation of AMPK by this compound leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation, thereby initiating the autophagic process.[1][5][6][7] Furthermore, studies have indicated that this compound can induce autophagic cell death, even in drug-resistant cancers, making it a promising candidate for therapeutic development.[1][2][3] Some evidence also suggests that at later stages, this compound may impair autophagic flux by disrupting lysosomal function.[8][9]
These application notes provide detailed protocols for assessing autophagic flux in cells treated with this compound. Autophagic flux is the complete process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents.[10] Measuring autophagic flux is crucial to understanding the full impact of a compound on this dynamic cellular process. The following protocols outline key assays for monitoring autophagic flux: LC3-II turnover by Western blot, analysis of the autophagic substrate p62/SQSTM1, and visualization of autophagosome-lysosome fusion using tandem fluorescent mRFP-GFP-LC3.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mean IC50 (µM) | Citation |
| A549 | Lung Cancer | 7.59 | [3] |
| HepG2 | Liver Cancer | 7.42 | [3] |
| Hep3B | Liver Cancer | 6.71 | [3] |
| H1299 | Lung Cancer | 6.74 | [3] |
| Capan-1 | Pancreatic Cancer | 47.7 | [11][12] |
| SW1990 | Pancreatic Cancer | 40.1 | [11][12] |
Table 2: Effect of this compound on LC3-II Levels
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Fold Change in LC3-II (relative to control) | Citation |
| HeLa | 10 | 24 | Increased | [3] |
| Capan-1 | 1-40 | 24 | Dose-dependent increase | [11][12] |
| SW1990 | 1-40 | 24 | Dose-dependent increase | [11][12] |
Signaling Pathway
Caption: this compound activates AMPK, which in turn inhibits mTORC1, leading to the initiation of autophagosome formation.
Experimental Protocols
LC3-II Turnover Assay by Western Blot
This assay measures the accumulation of LC3-II in the presence and absence of lysosomal inhibitors to assess autophagic flux. An increase in LC3-II levels in the presence of inhibitors compared to their absence indicates an active autophagic flux.
Workflow:
Caption: Step-by-step workflow for the LC3-II turnover assay by Western blot.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates and culture to 70-80% confluency.
-
Treatment:
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).[3]
-
For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to a subset of the wells.[8]
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the lysosomal inhibitor alone.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH) using densitometry software.[3]
-
Calculate the autophagic flux by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor.
-
p62/SQSTM1 Degradation Assay by Western Blot
p62/SQSTM1 is a protein that is selectively degraded by autophagy. Therefore, a decrease in p62 levels is indicative of increased autophagic flux.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the LC3-II Turnover Assay protocol (lysosomal inhibitors are not typically used for this primary assay but can be included as a control to show p62 accumulation).
-
Cell Lysis and Protein Quantification: Follow steps 3 and 4 as described in the LC3-II Turnover Assay protocol.
-
SDS-PAGE and Western Blotting:
-
Detection and Analysis:
Tandem Fluorescent mRFP-GFP-LC3 Assay
This fluorescence microscopy-based assay allows for the visualization of autophagic flux. Cells are transfected with a plasmid encoding LC3 fused to both a pH-sensitive GFP and a pH-stable mRFP. In neutral pH environments like the autophagosome, both fluorophores are active, resulting in yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP signal remains, leading to the appearance of red puncta. An increase in red-only puncta indicates successful autophagosome-lysosome fusion and thus, active autophagic flux.[15][16]
Workflow:
Caption: Workflow for the tandem fluorescent mRFP-GFP-LC3 assay.
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells on glass coverslips in a 24-well plate.
-
Transfect the cells with the mRFP-GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the construct for 24-48 hours.[3]
-
-
Treatment:
-
Treat the transfected cells with this compound (e.g., 10 µM) for the desired duration (e.g., 24 hours).[3]
-
Include an untreated control group.
-
-
Cell Fixation and Mounting:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium with DAPI to stain the nuclei.
-
-
Fluorescence Microscopy and Analysis:
-
Image the cells using a fluorescence or confocal microscope with appropriate filters for GFP (green), mRFP (red), and DAPI (blue).
-
Capture images from multiple random fields for each condition.
-
Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell.
-
An increase in the ratio of red to yellow puncta in this compound-treated cells compared to the control indicates an increase in autophagic flux.
-
Conclusion
References
- 1. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proteolysis.jp [proteolysis.jp]
- 6. researchgate.net [researchgate.net]
- 7. This compound Regulates Proliferation and Autophagy-Induced Apoptosis in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
- 9. This compound promotes cancer cell apoptosis and disrupts the lysosomal acidic environment and cathepsin D maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. This compound induces autophagic cell death in human pancreatic cancer cells via activation of the ROS/AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proteolysis.jp [proteolysis.jp]
- 14. researchgate.net [researchgate.net]
- 15. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Isolation of Hernandezine from Thalictrum flavum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the isolation and purification of the bisbenzylisoquinoline alkaloid, Hernandezine, from the roots of Thalictrum flavum. The methodologies outlined herein are based on established solvent extraction and chromatographic techniques. This guide includes detailed experimental procedures, a summary of expected yields, and visual diagrams of the experimental workflow and a relevant biological signaling pathway to facilitate understanding and replication.
Introduction
Thalictrum flavum, commonly known as yellow meadow-rue, is a plant belonging to the Ranunculaceae family. It is a rich source of various isoquinoline alkaloids, which are known for a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects[1]. Among these, this compound has been identified as a potent activator of AMP-activated protein kinase (AMPK), inducing autophagic cell death in cancer cells, which makes it a compound of significant interest for drug development and biomedical research[2][3]. This protocol details the systematic procedure for extracting and isolating this compound for further study.
Experimental Protocols
Extraction of Total Alkaloids
This protocol is adapted from established methods for alkaloid extraction from Thalictrum species[4][5].
Materials:
-
Dried and powdered roots of Thalictrum flavum
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 0.1 N
-
Ammonium hydroxide (NH₄OH)
-
Chloroform (CHCl₃)
-
Cyclohexane
-
Rotary evaporator
-
Large glass percolator or extraction vessel
-
Separatory funnel
-
pH meter or pH strips
Procedure:
-
Initial Solvent Extraction:
-
Macerate 300 g of dried, powdered roots of Thalictrum flavum with a 1:1 mixture of dichloromethane and methanol (CH₂Cl₂/MeOH, 3 L) at room temperature.
-
Filter the extract and repeat the extraction on the plant material two more times, first with methanol (3 L) and then with water (3 L)[4].
-
Combine the organic extracts (CH₂Cl₂/MeOH and MeOH).
-
-
Solvent Evaporation:
-
Concentrate the combined organic layers under reduced pressure using a rotary evaporator to yield a crude extract. An expected yield is approximately 23.7 g of crude extract from 300 g of starting material[4].
-
-
Acid-Base Liquid-Liquid Extraction:
-
Dissolve the crude extract in an acidic aqueous solution (0.1 N HCl).
-
Wash the acidic solution successively with cyclohexane and then dichloromethane to remove non-alkaloidal compounds. Discard the organic layers[4].
-
Make the remaining aqueous phase alkaline by adding ammonium hydroxide (NH₄OH) until the pH is between 8 and 10[6].
-
Extract the alkaline aqueous phase multiple times with chloroform (CHCl₃) to partition the tertiary alkaloids into the organic layer[4].
-
-
Final Concentration:
-
Combine the chloroform extracts and evaporate the solvent under reduced pressure to yield the total tertiary alkaloid extract. From the initial crude extract, an expected yield is approximately 1.63 g of tertiary alkaloids[4].
-
Isolation of this compound by Column Chromatography
This part of the protocol uses multi-step column chromatography to separate this compound from the other alkaloids present in the extract[4][7].
Materials:
-
Total tertiary alkaloid extract
-
Silica gel 60 (70-230 mesh for VLC; 230-400 mesh for MPLC)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Diethylamine (DEA)
-
Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) system
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Initial Fractionation by Vacuum Liquid Chromatography (VLC):
-
Subject the total tertiary alkaloid extract (1.63 g) to VLC over a silica gel column[4].
-
Elute the column with a solvent gradient starting from 100% dichloromethane (CH₂Cl₂) and gradually increasing the polarity by adding methanol (MeOH), up to a final ratio of 8:2 (CH₂Cl₂/MeOH)[4].
-
Collect the eluate in several fractions (e.g., 12 fractions, A-L) and monitor the separation using TLC[4].
-
-
Purification of this compound-Containing Fractions by MPLC:
-
Identify the fractions containing this compound by comparing their TLC profiles with a known standard or based on previously reported chromatographic behavior. This compound is known to be isolated from T. flavum[7].
-
While the specific fraction containing this compound from the initial VLC is not detailed in the provided results, a similar protocol for other bisbenzylisoquinoline alkaloids from T. flavum can be adapted. For instance, fractions E (191 mg) and F (432 mg) in a similar separation were further purified[4].
-
Pool the fractions suspected to contain this compound and subject them to MPLC over a silica gel column.
-
Use a solvent system such as hexane/EtOAc/DEA/MeOH for elution. A starting gradient could be similar to that used for other bisbenzylisoquinolines, for example, (73:20:5:2)[4].
-
Collect small fractions and monitor by TLC to isolate the pure compound.
-
-
Crystallization and Final Product:
-
Combine the pure fractions containing this compound and evaporate the solvent.
-
Recrystallize the residue from an appropriate solvent system (e.g., an ethanol solution) to obtain purified this compound[6].
-
Quantitative Data Summary
The following table summarizes the quantitative data from the extraction and isolation process as described in the literature[4].
| Parameter | Value | Reference |
| Starting Plant Material (Dried Roots) | 300 g | [4] |
| Crude Extract Yield | 23.7 g | [4] |
| Tertiary Alkaloid Extract Yield | 1.63 g | [4] |
| VLC Fraction C Yield | 58 mg | [4] |
| VLC Fraction E Yield | 191 mg | [4] |
| VLC Fraction F Yield | 432 mg | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
This compound Signaling Pathway
Caption: this compound-induced autophagic cell death pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces autophagic cell death in human pancreatic cancer cells via activation of the ROS/AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. quora.com [quora.com]
- 6. CN102626448A - Method for extracting total alkaloids from thalictrum plants - Google Patents [patents.google.com]
- 7. The alkaloids of the roots of Thalictrum flavum L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Hernandezine to Overcome Cisplatin Resistance in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cisplatin is a cornerstone of chemotherapy for various cancers; however, the development of cisplatin resistance is a significant clinical challenge that leads to treatment failure.[1][2] Hernandezine, a bisbenzylisoquinoline alkaloid, has emerged as a promising agent to counteract this resistance.[1][3] These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its use in overcoming cisplatin resistance in cancer cell lines.
Mechanism of Action
This compound overcomes drug resistance through two primary, interconnected mechanisms:
-
Induction of Autophagic Cell Death via AMPK Activation: this compound is a potent activator of AMP-activated protein kinase (AMPK).[1][4] AMPK activation triggers autophagy, a cellular process of degradation and recycling.[4] In apoptosis-resistant cancer cells, this compound-induced autophagy leads to autophagic cell death, providing an alternative pathway to eliminate cancer cells that are resistant to traditional apoptosis-inducing chemotherapeutics.[1][4] This process is dependent on the autophagy-related gene 7 (Atg7).[4] The activation of AMPK by this compound also leads to the inhibition of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[5]
-
Inhibition of ABCB1-Mediated Drug Efflux: this compound is a selective inhibitor of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1).[3] Overexpression of ABCB1 is a common mechanism of multidrug resistance (MDR), where cancer cells actively pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy.[3] By inhibiting ABCB1, this compound increases the intracellular accumulation of chemotherapeutic agents, thereby resensitizing resistant cancer cells to these drugs.[3]
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mean IC50 (µM) |
| A549 | Lung | 7.59 |
| HepG2 | Liver | 7.42 |
| Hep3B | Liver | 6.71 |
| H1299 | Lung | 6.74 |
| HeLa | Cervical | >10 |
| MCF-7 | Breast | >10 |
| PC3 | Prostate | >10 |
Data extracted from studies on the cytotoxic effects of this compound.[4]
Table 2: Effect of this compound in Combination with Autophagy Inhibitors on Pancreatic Cancer Cell Viability
| Cell Line | Treatment | Effect on Cell Death |
| Capan-1 | 30 µM this compound + 10 nM Bafilomycin A1 | Inhibition of this compound-induced cell death |
| Capan-1 | 30 µM this compound + 100 µM Hydroxychloroquine | Inhibition of this compound-induced cell death |
| SW1990 | 50 µM this compound + 10 nM Bafilomycin A1 | Inhibition of this compound-induced cell death |
| SW1990 | 50 µM this compound + 100 µM Hydroxychloroquine | Inhibition of this compound-induced cell death |
This table summarizes the findings that autophagy inhibitors can block this compound-induced cell death, confirming the role of autophagy in its mechanism.[5]
Signaling Pathways and Experimental Workflow
Caption: this compound signaling pathway in overcoming cisplatin resistance.
Caption: Experimental workflow for evaluating this compound's potential.
Experimental Protocols
1. Cell Culture and Reagents
-
Cell Lines: A549 (non-small cell lung cancer) and cisplatin-resistant A549/DDP cells. Other relevant cell lines can be used.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cisplatin Maintenance: For A549/DDP cells, maintain a low concentration of cisplatin (e.g., 1 µM) in the culture medium to retain resistance. Remove cisplatin from the medium 24 hours before experiments.
-
This compound: Prepare a stock solution in dimethyl sulfoxide (DMSO) and store at -20°C. The final DMSO concentration in experiments should be less than 0.1%.
-
Cisplatin: Prepare a stock solution in sterile, nuclease-free water and store at 4°C.
2. Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound and/or cisplatin on cell proliferation.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the extent of apoptosis induced by the treatments.
-
Procedure:
-
Seed cells in a 6-well plate and treat as described for the viability assay.
-
After treatment, harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
4. Western Blot Analysis
This protocol is used to detect changes in the expression of key proteins in the signaling pathways.
-
Procedure:
-
Treat cells in 6-well plates with the desired concentrations of this compound and/or cisplatin.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK, anti-mTOR, anti-phospho-mTOR, anti-ABCB1, anti-LC3B, anti-p62, and anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
5. Autophagy Visualization (GFP-LC3 Transfection and Fluorescence Microscopy)
This protocol allows for the visualization of autophagosome formation.
-
Procedure:
-
Transfect cells with a GFP-LC3 plasmid using a suitable transfection reagent.
-
Allow the cells to recover for 24 hours.
-
Treat the transfected cells with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Observe the formation of GFP-LC3 puncta (dots) using a fluorescence microscope. An increase in the number of puncta per cell indicates the induction of autophagy.[4]
-
This compound presents a multi-faceted approach to overcoming cisplatin resistance in cancer cells. By inducing autophagic cell death and inhibiting drug efflux pumps, it can restore sensitivity to conventional chemotherapy. The protocols outlined above provide a framework for researchers to investigate and validate the potential of this compound as an adjuvant therapy in the treatment of cisplatin-resistant cancers.
References
- 1. This compound, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Bisbenzylisoquinoline Alkaloid with Selective Inhibitory Activity against Multidrug-Resistance-Linked ATP-Binding Cassette Drug Transporter ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces autophagic cell death in human pancreatic cancer cells via activation of the ROS/AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of Hernandezine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of Hernandezine in mouse models of metabolic disease and cancer. The information is compiled from peer-reviewed studies to assist in the design and execution of preclinical research involving this promising natural compound.
Core Principle: AMPK Activation
This compound, a bisbenzylisoquinoline alkaloid, functions primarily as an activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis. By activating AMPK, this compound influences downstream signaling pathways, such as the mTOR pathway, to induce autophagy and apoptosis in cancer cells and improve glucose metabolism in diabetic models.
Signaling Pathway of this compound-Mediated AMPK Activation
The primary mechanism of this compound's action is through the activation of the AMPK signaling pathway, which subsequently inhibits the mTOR pathway, a key regulator of cell growth and proliferation. In some cancer cell types, this process is also linked to the generation of reactive oxygen species (ROS).
Caption: this compound activates AMPK, leading to mTOR inhibition and induction of autophagy. In some contexts, this is preceded by ROS generation.
In Vivo Dosing Protocols
Metabolic Disease Models (Type 2 Diabetes)
In studies involving mouse models of type 2 diabetes, such as db/db mice and diet-induced obese (DIO) mice, this compound has been shown to effectively reduce body weight and blood glucose levels through long-term oral administration.
Experimental Workflow for Diabetes Models
Caption: Workflow for evaluating this compound in diabetic mouse models.
Quantitative Dosing Data
| Parameter | Details | Reference |
| Mouse Models | db/db mice, Diet-Induced Obese (DIO) mice | |
| Administration Route | Oral Gavage | |
| Dosage | Not specified in abstract, long-term treatment implied | |
| Frequency | Not specified in abstract | |
| Duration | Long-term | |
| Vehicle | Not specified in abstract | |
| Observed Effects | Reduced body weight, reduced blood glucose, increased glucose disposal, reduced lipogenesis |
Detailed Protocol: Oral Administration in Diabetic Mouse Models
This protocol is based on the study by Bai et al. (2022).
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
Animal scale
-
Glucometer and test strips
Procedure:
-
Animal Acclimatization: Acclimate db/db or DIO mice to the housing facility for at least one week prior to the experiment.
-
Preparation of this compound Solution: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average body weight of the mice, with a typical administration volume of 10 mL/kg.
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Insert the gavage needle into the esophagus and slowly administer the this compound suspension.
-
-
Monitoring:
-
Monitor body weight and fasting blood glucose levels regularly (e.g., weekly).
-
Observe the general health of the animals daily.
-
Cancer Models (Hepatocellular Carcinoma Xenograft)
This compound has demonstrated anti-tumor effects in vivo in a hepatocellular carcinoma (HCC) xenograft model.
Experimental Workflow for Xenograft Model
Caption: Workflow for assessing this compound efficacy in a cancer xenograft model.
Quantitative Dosing Data
| Parameter | Details | Reference |
| Mouse Model | Nude mice with HepG2 or Hep3B cell xenografts | |
| Administration Route | Intragastric administration (oral gavage) | |
| Dosage | 50 mg/kg | |
| Frequency | Daily (inferred) | |
| Duration | 28 days | |
| Vehicle | Not specified | |
| Observed Effects | Significant suppression of tumor volume and weight |
Detailed Protocol: Oral Administration in an HCC Xenograft Mouse Model
This protocol is based on the study by Fan et al. (2023).
Materials:
-
This compound
-
Vehicle for oral gavage
-
Nude mice
-
HepG2 or Hep3B human hepatocellular carcinoma cells
-
Matrigel (or similar)
-
Calipers
-
Animal scale
Procedure:
-
Tumor Cell Implantation:
-
Harvest HepG2 or Hep3B cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 10^7 cells into the right flank of each nude mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size.
-
Randomize mice into control and treatment groups.
-
-
This compound Administration:
-
Prepare the this compound suspension as described in the diabetes protocol.
-
Administer 50 mg/kg of this compound via oral gavage daily for 28 days. The control group should receive the vehicle only.
-
-
Tumor and Body Weight Measurement:
-
Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Record the body weight of each mouse regularly to monitor toxicity.
-
-
Endpoint Analysis:
-
At day 28, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Safety and Considerations
-
In the HCC xenograft model, this compound treatment was associated with slightly higher body weights compared to the control group, suggesting good tolerability at the effective dose.
-
The selection of an appropriate vehicle is crucial for ensuring consistent dosing and bioavailability. While not always specified in the literature, vehicles such as 0.5% carboxymethylcellulose sodium or a solution of DMSO, PEG300, and ethanol are commonly used for oral administration of hydrophobic compounds in mice.
-
Proper gavage technique is essential to prevent injury to the animals.
These application notes and protocols are intended as a guide. Researchers should optimize these protocols based on their specific experimental needs and in accordance with their institution's animal care and use guidelines.
Application Notes: Lentiviral-Based Assays to Monitor Autophagy in Response to Hernandezine
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. Its dysregulation is implicated in numerous diseases, including cancer. Hernandezine, a bisbenzylisoquinoline alkaloid, has been identified as a potent inducer of autophagic cell death in various cancer cell lines. Studies have shown that this compound activates AMP-activated protein kinase (AMPK), a key energy sensor, which subsequently induces autophagy. Monitoring the autophagic response to compounds like this compound is crucial for understanding their mechanism of action and therapeutic potential.
Lentiviral-based reporter assays offer a robust and reliable method for studying autophagy. They allow for the stable and homogenous expression of fluorescently tagged autophagy-related proteins, such as Microtubule-associated protein 1A/1B-light chain 3 (LC3), in a wide range of cell types, including those that are difficult to transfect. This document provides detailed protocols for using two common lentiviral reporters to monitor this compound-induced autophagy: GFP-LC3 for tracking autophagosome formation and the tandem mRFP-GFP-LC3 reporter for assessing autophagic flux.
Mechanism of this compound-Induced Autophagy
This compound induces autophagy primarily through the activation of the AMPK signaling pathway. Activated AMPK inhibits the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a major negative regulator of autophagy. Inhibition of mTORC1 leads to the activation of the ULK1 complex, which initiates the formation of the phagophore, the precursor to the autophagosome. This pathway highlights this compound as a promising agent for cancer therapy, particularly in apoptosis-resistant cancers.
Troubleshooting & Optimization
Technical Support Center: Optimizing Hernandezine Concentration for Autophagy Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hernandezine to modulate autophagy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce autophagy?
This compound is a bisbenzylisoquinoline alkaloid that has been shown to induce autophagy in various cancer cell lines. Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell. Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is a major negative regulator of autophagy. Some studies also suggest the involvement of reactive oxygen species (ROS) generation upstream of AMPK activation.
Q2: What is the optimal concentration of this compound to induce autophagy?
The optimal concentration of this compound can vary depending on the cell line and experimental conditions. Based on published studies, a concentration range of 1-40 µM has been shown to be effective in inducing autophagy in various cancer cell lines. For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell type.
Q3: How long should I treat my cells with this compound?
The incubation time for this compound treatment can also vary. Studies have reported time-dependent effects on autophagy activation, with significant responses observed after 24 hours of treatment. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak autophagic response in your experimental system.
Q4: Does this compound affect autophagic flux?
Yes, a critical consideration when using this compound is its dual effect on the autophagy pathway. Evidence suggests that while this compound promotes the initial stages of autophagy (autophagosome formation), it can also impair the later stages of autolysosomal degradation. This leads to an accumulation of autophagosomes, a phenomenon known as blocked autophagic flux. This is important to consider when interpreting results, as an increase in autophagosome markers may not necessarily reflect increased autophagic clearance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant increase in LC3-II levels after this compound treatment. | - Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. - Insufficient incubation time: The treatment duration may not be long enough to induce a measurable response. - Poor antibody quality: The anti-LC3 antibody may not be sensitive enough. | - Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1-50 µM). - Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). - Use a validated anti-LC3 antibody known to work well for Western blotting. |
| Simultaneous increase in both LC3-II and p62/SQSTM1 levels. | - Blocked autophagic flux: this compound may be inhibiting the degradation of autophagosomes. | - This is an expected outcome with this compound. To confirm the block in autophagic flux, use an autophagic flux assay. Co-treat cells with this compound and a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. A further increase in LC3-II levels in the co-treated sample compared to this compound alone indicates that this compound is indeed blocking flux. |
| High background in fluorescence microscopy for GFP-LC3 puncta. | - Overexpression of GFP-LC3: High levels of GFP-LC3 can lead to aggregate formation that is not related to autophagy. - Fixation/permeabilization issues: Improper sample preparation can cause artifacts. | - Use a stable cell line with low, near-endogenous expression of GFP-LC3. - Optimize fixation and permeabilization protocols. For example, use 4% paraformaldehyde for fixation and a gentle permeabilization agent like saponin. |
| Inconsistent results between experiments. | - Cell passage number: High passage numbers can alter cellular responses. - This compound stock solution degradation: Improper storage can lead to loss of activity. - Variability in cell density: Differences in cell seeding can affect the outcome. | - Use cells within a consistent and low passage number range. - Prepare fresh this compound stock solutions in DMSO and store them in small aliquots at -20°C or -80°C, protected from light. - Ensure consistent cell seeding density across all experiments. |
Data Presentation
Table 1: Recommended this compound Concentration Ranges in Various Cancer Cell Lines
| Cell Line | Effective Concentration Range | IC50 (Cell Viability) | Reference(s) |
| Pancreatic (Capan-1, SW1990) | 1 - 40 µM | 40.1 - 47.7 µM | |
| HeLa, MCF-7, PC-3, Hep3B, A549, H1299 | 10 µM | Not specified | |
| Melanoma (A375, B16) | Not specified | Not specified |
Experimental Protocols
Western Blotting for LC3-I/II and p62/SQSTM1
This protocol is a standard method to assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II and the degradation of the autophagy substrate p62/SQSTM1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the indicated times.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. A decrease in p62 levels suggests autophagic degradation.
Fluorescence Microscopy for GFP-LC3 Puncta Formation
This method allows for the visualization of autophagosome formation in live or fixed cells.
Materials:
-
Cells stably or transiently expressing GFP-LC3
-
Glass-bottom dishes or coverslips
-
4% Paraformaldehyde (for fixed-cell imaging)
-
Mounting medium with DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treat cells with this compound.
-
For live-cell imaging: Image the cells directly using a fluorescence microscope.
-
For fixed-cell imaging:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash cells with PBS.
-
Mount coverslips onto slides using mounting medium with DAPI.
-
-
Acquire images using appropriate filter sets for GFP and DAPI.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an increase in autophagosome formation.
Mandatory Visualizations
Caption: this compound-induced autophagy signaling pathway.
Technical Support Center: Troubleshooting Western Blot for p-AMPK after Hernandezine Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Western blots for phosphorylated AMP-activated protein kinase (p-AMPK) following treatment with hernandezine.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on AMPK phosphorylation?
A1: this compound is a novel AMPK activator. Studies have shown that this compound treatment leads to an increase in the phosphorylation of AMPK at Threonine 172 (Thr172) in various cell lines. This activation is a key part of its mechanism of action, inducing downstream effects such as autophagy. Therefore, you should expect to see an increase in the p-AMPK signal in your Western blots of this compound-treated samples compared to untreated controls.
Q2: I am not seeing an increase in p-AMPK signal after this compound treatment. What are the possible causes?
A2: Several factors could contribute to the lack of a detectable increase in p-AMPK signal:
-
Suboptimal this compound Concentration or Treatment Time: The concentration and treatment duration are critical for observing AMPK activation. For example, in some cancer cell lines, 10 μM of this compound has been shown to induce autophagy, which is linked to AMPK activation. In pancreatic cancer cells, concentrations from 1-40 μM have been used. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
-
Cellular Context: The metabolic state of your cells can influence the basal level of AMPK activity and the cellular response to this compound.
-
Reagent Quality: Ensure that the this compound used is of high purity and has been stored correctly to maintain its activity.
-
Technical Issues with the Western Blot: Problems with sample preparation, antibody performance, or the blotting procedure itself can lead to weak or absent signals. Refer to the detailed troubleshooting guide below for specific solutions.
Q3: My p-AMPK antibody is showing high background or multiple non-specific bands. How can I resolve this?
A3: High background and non-specific bands are common issues in Western blotting, particularly with phospho-specific antibodies. Here are some troubleshooting steps:
-
Optimize Antibody Concentrations: Both primary and secondary antibody concentrations may be too high. It is recommended to perform a titration to find the optimal dilution.
-
Blocking Conditions: For phospho-specific antibodies, Bovine Serum Albumin (BSA) is often preferred over non-fat dry milk as a blocking agent, as milk contains phosphoproteins that can lead to non-specific binding. Try blocking with 5% BSA in TBST.
-
Washing Steps: Increase the duration and/or number of washes to remove non-specifically bound antibodies.
-
Sample Preparation: Tissue samples, especially from the liver, can be prone to high background when probing for p-AMPK. Proper lysis buffers and sonication can help mitigate this issue.
Q4: The bands for p-AMPK are very weak or faint. What can I do to improve the signal?
A4: Weak signals can be frustrating. Consider the following to enhance your p-AMPK bands:
-
Increase Protein Loading: Ensure you are loading a sufficient amount of protein. For whole-cell extracts, 20-40 µg per lane is a common starting point.
-
Use Fresh Lysates and Inhibitors: Proteases and phosphatases in your sample can degrade your target protein and remove the phosphate group. Always use freshly prepared lysates and include protease and phosphatase inhibitors in your lysis buffer.
-
Primary Antibody Incubation: Extend the primary antibody incubation time, for example, by incubating overnight at 4°C.
-
Use a Signal Enhancer Kit: Commercially available Western blot signal enhancers can help improve the detection of weak bands.
-
Check Transfer Efficiency: Confirm that your protein has been successfully transferred from the gel to the membrane using a reversible stain like Ponceau S.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during p-AMPK Western blotting after this compound treatment.
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Ineffective this compound Treatment | Perform a dose-response (e.g., 1-40 µM) and time-course experiment to optimize treatment conditions for your cell line. |
| Low Protein Load | Increase the amount of protein loaded per well to 20-40 µg. Use a positive control lysate known to express p-AMPK. | |
| Protein Degradation/Dephosphorylation | Prepare fresh cell lysates and always include a cocktail of protease and phosphatase inhibitors in the lysis buffer. Store lysates at -80°C if not used immediately. | |
| Inefficient Protein Transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage, especially for large or small proteins. | |
| Suboptimal Antibody Dilution | Titrate the primary antibody to find the optimal concentration. Increase the incubation time (e.g., overnight at 4°C). | |
| Inactive Detection Reagents | Use fresh ECL substrates. Ensure the secondary antibody is not expired and is compatible with the primary antibody. | |
| High Background | Inappropriate Blocking Agent | For phospho-antibodies, use 5% BSA in TBST for blocking instead of milk. |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. | |
| Insufficient Washing | Increase the number and duration of wash steps with TBST after antibody incubations. | |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the incubation and washing steps. | |
| Non-Specific Bands | Primary Antibody Cross-Reactivity | Check the antibody datasheet for specificity. Use an antibody validated for your application. Consider trying a different p-AMPK antibody from a reputable supplier. |
| Protein Degradation | Use fresh samples with protease inhibitors to prevent the formation of degradation product bands. | |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to check for non-specific binding. | |
| Incorrect Band Size | Post-Translational Modifications | Glycosylation or other modifications can alter the apparent molecular weight of the protein. |
| Splice Variants | Different isoforms of AMPKα (α1 and α2) exist and may have slightly different molecular weights. | |
| Gel Electrophoresis Issues | Ensure the gel percentage is appropriate for the molecular weight of AMPK (around 62 kDa). |
Experimental Protocols
Cell Lysis and Protein Quantification
-
Cell Culture and this compound Treatment: Plate cells to desired confluency. Treat with the determined optimal concentration and duration of this compound. Include an untreated (vehicle) control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Protocol for p-AMPK
| Step | Procedure | Key Considerations |
| Sample Preparation | Mix 20-40 µg of protein lysate with 4x Laemmli sample buffer. Boil at 95-100°C for 5 minutes. | Ensure complete denaturation of proteins. |
| ** |
Validation & Comparative
A Comparative Analysis of Hernandezine and Other Isoquinoline Alkaloids in Cancer Therapy
A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental validation of Hernandezine, Berberine, Tetrandrine, and Palmatine.
Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have long been a focal point in the quest for novel therapeutic agents, particularly in oncology.[1][2] Their complex structures and varied biological activities have led to the investigation of numerous candidates for their anti-cancer properties.[2][3] Among these, this compound, a bisbenzylisoquinoline alkaloid, has emerged as a potent inducer of cell death in cancer cells, including those resistant to conventional therapies.[4] This guide provides a comprehensive comparison of the efficacy of this compound with other notable isoquinoline alkaloids—Berberine, Tetrandrine, and Palmatine—supported by experimental data and detailed methodologies.
Comparative Cytotoxicity
The anti-cancer efficacy of these alkaloids is primarily evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this comparison.
Table 1: Comparative IC50 Values (μM) of Isoquinoline Alkaloids Across Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Berberine | Tetrandrine | Palmatine |
| MCF-7 | Breast | - | 272.15[4], 25[5] | 21.76 (TetC)[6] | 5.126-5.805 µg/mL[3] |
| MDA-MB-231 | Breast | - | 16.7[7] | 1.18[8], 8.76 (TetC)[6] | - |
| T47D | Breast | - | 25[5] | - | 5.126-5.805 µg/mL[3] |
| ZR-75-1 | Breast | - | - | - | 5.126-5.805 µg/mL[3] |
| A549 | Lung | 7.59[1] | - | - | - |
| H1299 | Lung | 6.74[1] | - | - | - |
| HepG2 | Liver | 7.42[1] | - | - | - |
| Hep3B | Liver | 6.71[1] | - | - | - |
| PC3 | Prostate | - | - | 1.94[8] | - |
| HeLa | Cervical | - | 245.18[4] | - | - |
| HT29 | Colon | - | 52.37[4] | - | - |
| Tca8113 | Oral Squamous | - | 218.52[4] | - | - |
| CNE2 | Nasopharyngeal | - | 249.18[4] | - | - |
| WM9 | Melanoma | - | - | 1.68[8] | - |
| HEL | Leukemia | - | - | 1.57[8] | - |
| K562 | Leukemia | - | - | - | - |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation time and specific assay protocols. TetC refers to Tetrandrine Citrate.
Mechanisms of Action: A Deeper Dive
While cytotoxicity data provides a quantitative measure of efficacy, understanding the underlying molecular mechanisms is crucial for drug development. This compound and its counterparts exhibit distinct yet sometimes overlapping pathways to induce cancer cell death.
This compound: A Potent AMPK Activator
This compound's primary mechanism of action is the direct activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4] This activation triggers a cascade of events leading to autophagic cell death, a form of programmed cell death distinct from apoptosis.[4][8] This is particularly significant in the context of drug-resistant cancers, which are often apoptosis-resistant.[4] The this compound-induced autophagy is dependent on the energy- and autophagy-related gene 7 (Atg7).[4]
dot
Caption: this compound signaling pathway leading to autophagic cell death.
Berberine: A Multi-faceted Alkaloid
Berberine, another well-studied isoquinoline alkaloid, also demonstrates the ability to activate AMPK.[9] Its anti-cancer effects are attributed to multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the regulation of various signaling pathways.[4][10] Berberine has been shown to upregulate the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein BCL-2.[4] It can arrest the cell cycle at the G2/M or G0/G1 phase, depending on the cancer cell line.[5]
Tetrandrine: Inducer of Apoptosis and Autophagy
Tetrandrine exerts its anti-cancer effects through the induction of both apoptosis and autophagy.[6][11] It can also inhibit cancer cell proliferation, migration, and invasion.[6] The molecular mechanisms involve the modulation of several signaling pathways, including the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth and survival.[12][13]
Palmatine: Targeting Multiple Pathways
Palmatine exhibits a broad range of pharmacological activities, and its anti-cancer effects are mediated through the modulation of multiple signaling pathways.[3][14] These include the NF-κB/NLRP3, Nrf2/HO-1, and AMPK/mTOR pathways.[5] Palmatine has been shown to induce apoptosis and inhibit the proliferation of various cancer cells.[15]
dot
References
- 1. This compound, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrandrine Citrate Suppresses Breast Cancer via Depletion of Glutathione Peroxidase 4 and Activation of Nuclear Receptor Coactivator 4-Mediated Ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine Impairs the Survival of Triple Negative Breast Cancer Cells: Cellular and Molecular Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Hernandezine and liensinine in inducing autophagic cell death.
Comparative Analysis of Hernandezine and Liensinine in Inducing Autophagic Cell Death
A Guide for Researchers and Drug Development Professionals
The induction of autophagic cell death in cancer cells represents a promising therapeutic strategy, particularly for apoptosis-resistant tumors. Among the natural compounds investigated for this purpose, the bisbenzylisoquinoline alkaloids this compound and Liensinine have emerged as significant modulators of autophagy. While structurally related, their mechanisms and ultimate effects on the autophagic process exhibit critical differences. This guide provides an objective comparison of their performance, supported by experimental data, to inform future research and drug development.
Mechanism of Action: A Tale of Two Alkaloids
This compound and Liensinine both influence autophagy, a cellular recycling process, but their primary mechanisms diverge significantly. This compound is predominantly characterized as an inducer of a complete autophagic process that culminates in cell death. In contrast, Liensinine demonstrates a more complex, context-dependent role, acting as both an autophagy inducer and, more notably, as a late-stage autophagy inhibitor.
-
This compound: This alkaloid functions as a direct activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][2][3] Activation of AMPK leads to the inhibition of the mammalian target of rapamycin (mTOR), a central negative regulator of autophagy.[3][4][5] This initiates the full autophagic flux, from autophagosome formation to lysosomal degradation, ultimately resulting in autophagic cell death.[1][3] This process is often dependent on the generation of reactive oxygen species (ROS) and is effective even in cancer cells that are resistant to traditional apoptosis.[4][5][6]
-
Liensinine: The role of Liensinine is multifaceted. Some studies report its ability to induce autophagy through an AMPK-mTOR-dependent pathway, similar to this compound. However, a substantial body of evidence identifies Liensinine as a potent inhibitor of the final stage of autophagy.[7][8] It effectively blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of non-degraded autophagosomes.[7][8] This blockage is thought to occur by inhibiting the recruitment of the protein RAB7A to lysosomes.[7] By preventing the completion of the autophagic cycle, Liensinine induces cellular stress and sensitizes cancer cells to conventional chemotherapeutic agents, enhancing their apoptotic effects.[7][8][9]
Comparative Data on Autophagic Modulation
The following table summarizes the key differences in the autophagic response induced by this compound and Liensinine based on available experimental data.
| Parameter | This compound | Liensinine |
| Primary Target Pathway | Direct AMPK Activation: Leads to mTOR inhibition.[1][3][4] | Dual Role: Can activate AMPK or inhibit PI3K/Akt pathway[10]; primarily known for blocking autophagosome-lysosome fusion.[7][8] |
| Overall Effect on Autophagy | Inducer of Autophagic Flux: Promotes the complete autophagic process leading to cell death.[1][3] | Late-Stage Inhibitor: Blocks autophagic flux, causing accumulation of autophagosomes.[7][8][11] |
| LC3-I to LC3-II Conversion | Increases: Indicates formation of autophagosomes.[4][5] | Increases: Indicates accumulation of autophagosomes due to blocked degradation.[7] |
| p62/SQSTM1 Levels | Decreases: Indicates successful autophagic degradation. | Increases: Indicates blockage of autophagic degradation.[7] |
| Autophagosome-Lysosome Fusion | Permissive: Allows for the completion of autophagy. | Inhibits: Blocks the final degradation step.[7][8] |
| Primary Outcome | Induces Autophagic Cell Death: Directly kills cancer cells, including apoptosis-resistant ones.[1][2][12] | Sensitizes Cells to Chemotherapy: Enhances the efficacy of other anticancer drugs by inducing autophagic stress.[7][8][9] |
| Cell Lines Studied | HeLa, A549, MCF-7, PC3, HepG2, Capan-1, SW1990, A375.[1][4][12][13] | MDA-MB-231, MCF-7, A549, SPC-A1, Gastric cancer cells.[7][10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are summarized protocols for key experiments used to characterize the effects of this compound and Liensinine.
Cell Viability and Cytotoxicity (MTT Assay)
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed cells (e.g., HeLa, MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or Liensinine for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis of Autophagy-Related Proteins (Western Blotting)
-
Principle: Detects and quantifies specific proteins in a sample to monitor changes in signaling pathways.
-
Protocol:
-
Treat cells with this compound or Liensinine as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., LC3, p62/SQSTM1, p-AMPK, p-mTOR, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
Autophagic Flux Assay (RFP-GFP-LC3)
-
Principle: Differentiates between autophagosome formation and accumulation due to blocked degradation. The tandem RFP-GFP-LC3 reporter fluoresces yellow (RFP+GFP) in neutral pH autophagosomes and red (RFP only) in acidic autolysosomes, as the GFP signal is quenched by low pH.
-
Protocol:
-
Transfect cells with the RFP-GFP-LC3 plasmid.
-
Treat the transfected cells with this compound or Liensinine.
-
Fix the cells with 4% paraformaldehyde.
-
Observe the cells under a confocal fluorescence microscope.
-
Interpretation:
-
This compound (Flux Inducer): An increase in both yellow and red puncta, indicating active formation and fusion with lysosomes.
-
Liensinine (Flux Inhibitor): A significant accumulation of yellow puncta with few or no red puncta, indicating a blockage of autophagosome-lysosome fusion.[7]
-
-
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and experimental workflows.
Caption: this compound induces autophagic cell death via ROS generation and direct AMPK activation.
Caption: Liensinine blocks late-stage autophagy, sensitizing cancer cells to chemotherapy.
Caption: General experimental workflow for comparing this compound and Liensinine.
References
- 1. This compound, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound induces autophagic cell death in human pancreatic cancer cells via activation of the ROS/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. This compound induces autophagic cell death in human pancreatic cancer cells via activation of the ROS/AMPK signaling pathway - Song - Acta Pharmacologica Sinica [chinaphar.com]
- 7. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway [jcancer.org]
- 11. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. This compound Regulates Proliferation and Autophagy-Induced Apoptosis in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Thalictrum Alkaloids: A Comparative Review
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is relentless. Within the realm of natural products, alkaloids from the Thalictrum genus have emerged as a compelling source of bioactive compounds with a wide spectrum of pharmacological activities. This guide provides a comprehensive comparison of the therapeutic potential of various Thalictrum alkaloids, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
The genus Thalictrum, belonging to the Ranunculaceae family, encompasses a diverse group of perennial herbs that have been utilized in traditional medicine for centuries. Modern phytochemical investigations have revealed that these plants are rich in a variety of isoquinoline alkaloids, which are responsible for their therapeutic effects. These alkaloids have demonstrated significant potential in several key areas, including cancer, microbial infections, and hypertension. This review aims to consolidate the existing research to facilitate further exploration and development of these promising natural compounds.
Comparative Efficacy of Thalictrum Alkaloids
The therapeutic potential of Thalictrum alkaloids is underscored by their potent biological activities, as demonstrated in numerous preclinical studies. The following tables summarize the quantitative data on their anticancer and antimicrobial efficacy, providing a basis for comparing the potency of different compounds.
Anticancer Activity
The cytotoxic effects of Thalictrum alkaloids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Thalicultratine C | HL-60 (Human Leukemia) | 1.06 | [1] |
| Unnamed Aporphine Alkaloid (1) | A549 (Human Lung Cancer) | 23.73 | |
| Unnamed Aporphine Alkaloid (1) | MCF-7 (Human Breast Cancer) | 34.97 | |
| Unnamed Aporphine Alkaloid (3) | A549 (Human Lung Cancer) | 28.45 | |
| Unnamed Aporphine Alkaloid (3) | MCF-7 (Human Breast Cancer) | 29.14 | |
| Unnamed Aporphine Alkaloid (7) | A549 (Human Lung Cancer) | 25.81 | |
| Unnamed Aporphine Alkaloid (7) | MCF-7 (Human Breast Cancer) | 26.32 | |
| Isoquinoline Alkaloid (1) | H460, H23, HTB-58, A549, H441, H2170 (Human Lung Cancer) | < 20 | |
| Isoquinoline Alkaloid (2) | H460, H23, HTB-58, A549, H441, H2170 (Human Lung Cancer) | < 20 | |
| Aporphine Alkaloids (3-8) | Glioma Stem Cells | 15-20 µg/mL | |
| Thalfoliolosumine A | U937 (Human Histiocytic Lymphoma) | 7.50 | [2] |
| Thalfoliolosumine B | U937 (Human Histiocytic Lymphoma) | 6.97 | [2] |
| Known Compound 7 | HL-60 (Human Leukemia) | 0.93 | [2] |
| Known Compound 10 | HL-60 (Human Leukemia) | 1.69 | [2] |
Antimicrobial Activity
Several Thalictrum alkaloids have exhibited inhibitory activity against various pathogenic microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is used to quantify this activity.
| Alkaloid(s) | Microorganism | MIC (µg/mL) | Reference |
| Thalicfoetine | Bacillus subtilis | 3.12 | |
| Benzophenanthridine Alkaloid (1) | Staphylococcus aureus | 50 | |
| Dihydrosanguinarine | Staphylococcus aureus | 100 | |
| Dihydrochelilutine | Staphylococcus aureus | 25 | |
| Thalirabine, Thaliracebine, Thalfine, Thalfinine | Mycobacterium smegmatis | Active | [3] |
| Thalidasine, Homoaromoline, Thalrugosine, Thaliglucinone, Obamegine, Jatrorrhizine, Columbamine | Mycobacterium smegmatis | ≤ 100 | [4] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the therapeutic effects of Thalictrum alkaloids is crucial for their development as drug candidates. Research has begun to elucidate the signaling pathways through which these compounds exert their anticancer effects, primarily through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
Several Thalictrum alkaloids have been shown to induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, the activation of p53, and the subsequent activation of caspases.
References
- 1. Antiproliferative Dimeric Aporphinoid Alkaloids from the Roots of Thalictrum cultratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new benzylisoquinoline alkaloids from Thalictrum foliolosum and their antioxidant and in vitro antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloids of Thalictrum XXVI. New hypotensive and other alkaloids from Thalictrum minus race B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloids of Thalictrum. XV. Isolation and identification of the hypotensive alkaloids of the root of Thalictrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Toxicity Profile of Hernandezine in Non-Cancerous Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hernandezine, a bisbenzylisoquinoline alkaloid, has garnered significant attention for its potent anti-cancer properties.[1][2][3] Primarily studied for its ability to induce autophagic cell death in various cancer cell lines, its toxicological profile in non-cancerous cells is a critical aspect of its potential therapeutic development.[1] This guide provides a comparative assessment of the available data on this compound's toxicity in non-cancerous cell lines, juxtaposed with its effects on malignant cells. The information presented herein is based on a review of existing in vitro studies, aiming to provide an objective overview for researchers and drug development professionals. It is important to note that the current body of research on the toxicity of this compound in non-cancerous cell lines is limited, with data predominantly available for the human liver hepatocyte cell line, LO2. Further research across a broader range of normal human cell lines is necessary to establish a comprehensive safety profile.
Comparative Cytotoxicity Data
The selective toxicity of a compound towards cancer cells over healthy cells is a key indicator of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a non-cancerous human cell line compared to a panel of human cancer cell lines, as determined by the MTT assay. A higher IC50 value indicates lower cytotoxicity.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Non-Cancerous | |||
| LO2 | Human Liver Hepatocyte | 65.1 | [1] |
| Cancerous | |||
| A549 | Lung Cancer | 7.59 | [1] |
| H1299 | Lung Cancer | 6.74 | [1] |
| HepG2 | Liver Cancer | 7.42 | [1] |
| Hep3B | Liver Cancer | 6.71 | [1] |
| HeLa | Cervical Cancer | - | [1] |
| MCF-7 | Breast Cancer | - | [1] |
| PC3 | Prostate Cancer | - | [1] |
| Capan-1 (48h treatment) | Pancreatic Cancer | 14.8 | |
| SW1990 (48h treatment) | Pancreatic Cancer | 27.5 |
Note: Specific IC50 values for HeLa, MCF-7, and PC3 were not provided in the primary source, although potent cytotoxic effects were reported.[1]
Experimental Protocols
The data presented in this guide was primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[4][5][6]
MTT Cytotoxicity Assay Protocol (General)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 72 hours).[1] A control group treated with the solvent alone is included.
-
MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically between 500 and 600 nm).[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound, particularly in cancer cells, is the induction of autophagic cell death through the activation of AMP-activated protein kinase (AMPK).[1][3] AMPK is a crucial cellular energy sensor that, when activated, initiates a cascade of downstream signaling events.[7]
This compound-Induced AMPK Activation and Autophagy
Studies have shown that this compound directly activates AMPK.[1] This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation. The inhibition of mTOR, in turn, initiates the process of autophagy, a cellular self-degradation mechanism. While this process is well-documented in cancer cells as a mechanism of cell death, it is also observed in non-cancerous LO2 cells, suggesting the autophagic effect of this compound is not cell-type specific.[1] However, the downstream consequences of sustained autophagy in non-cancerous cells at cytotoxic concentrations require further investigation.
Caption: this compound-induced signaling pathway leading to autophagy.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound in a cell-based assay.
References
- 1. This compound, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 3. This compound, a novel AMPK activator induces autophagic cell death in drug-resistant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. AMPK-associated signaling to bridge the gap between fuel metabolism and hepatocyte viability - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
